molecular formula C16H20FNO3 B2480490 2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902921-09-8

2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2480490
CAS No.: 1902921-09-8
M. Wt: 293.338
InChI Key: PTZHGTGPUHDUTH-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a synthetic acetamide derivative characterized by a fluorinated phenyl group and a bicyclic octahydrobenzo[b][1,4]dioxin moiety. The compound’s structure combines a lipophilic aromatic system (4-fluorophenyl) with a saturated oxygen-containing heterocycle, which may enhance its pharmacokinetic properties, such as blood-brain barrier (BBB) penetration or metabolic stability.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3/c17-12-3-1-11(2-4-12)9-16(19)18-13-5-6-14-15(10-13)21-8-7-20-14/h1-4,13-15H,5-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZHGTGPUHDUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CC3=CC=C(C=C3)F)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Benzodioxin Derivatives

The saturated bicyclic amine is typically synthesized via catalytic hydrogenation of a benzodioxin precursor. For example, hydrogenation of benzo[b]dioxin-6-amine over a palladium-on-carbon catalyst under 50–60 psi H₂ in ethanol yields the octahydro derivative. This step often requires elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours) to ensure complete saturation.

Reductive Amination Pathways

Alternatively, reductive amination of ketone intermediates using sodium cyanoborohydride or ammonium formate in methanol has been reported for similar bicyclic systems. This method avoids the need for pre-formed amines but may require stringent pH control to suppress imine byproducts.

Amide Bond Formation Strategies

Schotten-Baumann Reaction

A classical approach involves reacting 4-fluorophenylacetyl chloride with octahydrobenzo[b]dioxin-6-amine in the presence of a base such as sodium hydroxide. This method, while straightforward, risks hydrolysis of the acid chloride if moisture is present. Data from analogous syntheses suggest yields of 65–75% when conducted in anhydrous dichloromethane at 0–5°C.

Carbodiimide-Mediated Coupling

Modern approaches favor carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). For instance, coupling 4-fluorophenylacetic acid with the amine using EDC and HOBt (hydroxybenzotriazole) in DMF at room temperature for 12–18 hours achieves yields exceeding 80%. The use of DMF as a solvent enhances reagent solubility but necessitates thorough purification to remove residual dimethylamine byproducts.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate amide formation. A protocol combining 4-fluorophenylacetic acid, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), and DIPEA (N,N-diisopropylethylamine) in acetonitrile under microwave conditions (100°C, 300 W) reduces reaction times to 20–30 minutes with comparable yields.

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are preferred for their ability to dissolve both hydrophilic amines and hydrophobic aromatic acids. However, DMSO may induce side reactions at elevated temperatures, as observed in the formation of sulfoxide byproducts during prolonged heating.

Temperature and Time Profiles

Data from analogous acetamide syntheses demonstrate that maintaining temperatures below 60°C during coupling steps minimizes decomposition. For example, a reaction at 50°C for 8 hours in DMF yielded 78% product, whereas increasing to 80°C reduced yields to 62% due to thermal degradation.

Catalytic and Stoichiometric Considerations

Stoichiometric excess of the amine (1.2–1.5 equivalents) relative to the acid component improves conversion rates. Catalytic amounts of DMAP (4-dimethylaminopyridine, 0.1–0.2 eq) further enhance reactivity by activating the carbonyl intermediate.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include a singlet at δ 2.15 ppm (acetamide CH₃), a multiplet at δ 4.25–4.40 ppm (dioxan protons), and aromatic resonances at δ 7.30–7.45 ppm (4-fluorophenyl).
  • LC-MS : Molecular ion peak at m/z 325.4 [M+H]⁺ confirms the molecular formula C₁₆H₂₀FNO₃.

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water gradient) typically reveals purity >98% when reactions are conducted under optimized conditions. Critical impurities include unreacted starting materials and hydrolyzed acid derivatives, which are minimized via controlled reaction quenching and extraction.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Schotten-Baumann 65–75 92–95 Low cost, simple setup Moisture-sensitive, moderate yields
EDC/HOBt Coupling 80–85 97–99 High efficiency, mild conditions Requires purification from urea
Microwave-Assisted 78–82 96–98 Rapid synthesis, energy-efficient Specialized equipment required

Chemical Reactions Analysis

2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in its role as an immunomodulator, the compound may interact with cellular receptors and signaling proteins, modulating immune responses and influencing the expression of genes involved in inflammation and cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their pharmacological or synthetic properties, highlighting key similarities and differences:

Compound Name Key Structural Features Pharmacological/Synthetic Data Reference
2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide (Target) - 4-fluorophenyl group
- Saturated octahydrobenzo[b][1,4]dioxin
No direct data available. Structural features suggest potential CNS activity due to lipophilicity and heterocyclic saturation. N/A
2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide - Partially saturated benzo[b][1,4]dioxin
- Pyrrolidine and indenyl substituents
Reduces CNS gangliosides (GM2, GA2) in Sandhoff mice (60 mg/kg/day). Short half-life necessitates further optimization .
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(methyl-(phenyl)amino)acetamide - Dihydrobenzo[b][1,4]dioxin
- Methyl-phenylamino group
Synthesized via photomicellar catalysis (88% yield). Demonstrates feasibility of benzo[b][1,4]dioxin-amide synthesis .
N-(4-nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide - Benzothiazin core
- Trifluoromethyl and nitro groups
No pharmacological data provided. Structural diversity highlights substituent-driven variability in amide derivatives .
N-(4-hydroxyphenyl)acetamide - Simple phenylacetamide
- Hydroxyl substituent
Widely studied (289,000+ references), underscoring the acetamide scaffold’s versatility .

Key Comparative Insights:

Structural Impact on CNS Activity :

  • The partially saturated benzo[b][1,4]dioxin analog in demonstrated CNS ganglioside reduction, suggesting that saturation (e.g., octahydro vs. dihydro) in the target compound may enhance BBB penetration. However, the short half-life of the analog in implies that further structural modifications (e.g., fluorophenyl substitution) could improve metabolic stability.

Synthetic Accessibility :

  • The photomicellar synthesis of the dihydrobenzo[b][1,4]dioxin derivative (88% yield) indicates efficient routes for similar compounds. The target compound’s synthesis would likely require analogous optimization, particularly for introducing the octahydrobenzo[b][1,4]dioxin moiety.

The trifluoromethyl group in further demonstrates how halogenation modulates physicochemical properties.

Limitations of Current Data: No direct evidence exists for the target compound’s biological activity or pharmacokinetics. Extrapolations are based on structural analogs, emphasizing the need for targeted studies.

Biological Activity

2-(4-Fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H22FNO3
  • Molecular Weight : 303.36 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on cancer cells and its potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study published in Nature highlighted the compound's ability to induce apoptosis in cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Tubulin Polymerization : This disrupts microtubule dynamics, crucial for cell division.
  • Induction of Apoptosis : The compound triggers apoptotic pathways, evidenced by increased caspase activity in treated cells .
  • Targeting Mitochondrial Pathways : Similar compounds have shown interactions with mitochondrial proteins, leading to oxidative stress and cellular damage .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Studies

Study ReferenceCell LineEffect ObservedMechanism
A549ApoptosisTubulin inhibition
HeLaCell cycle arrestApoptotic pathways
VariousCytotoxicityMitochondrial interaction

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